REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[N:10]2[C:11](=[S:21])[N:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:13](=[O:14])[CH:9]2[CH2:8][CH2:7]1)=[O:5])C.CO.[OH-].[Na+]>O>[C:15]1([N:12]2[C:13](=[O:14])[CH:9]3[CH2:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[N:10]3[C:11]2=[S:21])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:2.3|
|
Name
|
2-phenyl-5,6,7,7a-tetra-hydro-1-oxo-3-thioxo-1H-pyrrolo[1,2-c]imidazole-5-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCC2N1C(N(C2=O)C2=CC=CC=C2)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
methanol is evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residual solution is extracted with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a small volume
|
Type
|
WAIT
|
Details
|
After standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
of the titular product crystallizes out
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1C(N2C(C1=O)CCC2C(=O)O)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |